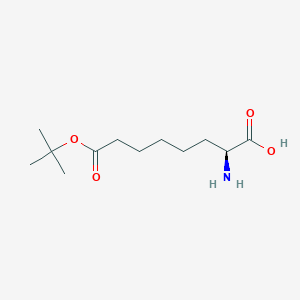

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid

Description

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a synthetic amino acid derivative featuring a tert-butoxy-protected carboxylic acid at the 8th position and an (S)-configured amino group at the 2nd position. Its molecular formula is C₁₇H₃₁NO₅ (based on the core structure, excluding protecting groups like FMOC in some derivatives) and a molecular weight of 467.55 g/mol when fully protected (e.g., FMOC variant, CAS 276869-41-1) . This compound is primarily utilized in peptide synthesis as a protected intermediate, where the tert-butoxy group enhances stability during solid-phase coupling reactions . Its structural design allows selective deprotection under acidic conditions, making it valuable in constructing complex biomolecules.

Properties

CAS No. |

276869-42-2 |

|---|---|

Molecular Formula |

C12H23NO4 |

Molecular Weight |

245.32 g/mol |

IUPAC Name |

(2S)-2-amino-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid |

InChI |

InChI=1S/C12H23NO4/c1-12(2,3)17-10(14)8-6-4-5-7-9(13)11(15)16/h9H,4-8,13H2,1-3H3,(H,15,16)/t9-/m0/s1 |

InChI Key |

LVZWGNMPKUWSEF-VIFPVBQESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CCCCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Nickel-Schiff Base Complex Formation

The enantioselective synthesis of (S)-2-amino-8-(tert-butoxy)-8-oxooctanoic acid begins with the preparation of a chiral Ni(II)-Schiff base complex. (S)-Ni-Gly-2FBPB (1) , derived from glycine and a benzophenone imine, serves as the foundational template. This complex enables stereochemical control during alkylation. The glycine residue coordinates to Ni(II), while the benzophenone imine acts as a stabilizing auxiliary.

Alkylation with tert-Butoxy Electrophiles

Alkylation of (1) with 6-bromo-N-(tert-butoxy)hexanamide (2c) proceeds via a stereoselective nucleophilic substitution. Optimized conditions (3 equiv. of base, THF solvent, −20°C) yield the alkylated Ni(II) complex (3) with 94:6 diastereomeric ratio (d.r.) and 57% yield. The tert-butoxy group is introduced regioselectively at the δ-position, preserving the (S)-configuration at the α-carbon.

Decomplexation and Isolation

Decomplexation of (3) is achieved using 8-hydroxyquinoline in acetonitrile/water, releasing the free amino acid (4) and recycling the chiral auxiliary. Lyophilization of the aqueous phase provides this compound in 94% yield. This method ensures high enantiopurity (≥98% ee) and avoids racemization.

Table 1: Key Reaction Parameters for Ni(II)-Mediated Synthesis

| Step | Conditions | Yield | Selectivity |

|---|---|---|---|

| Alkylation | THF, −20°C, 3 equiv. base | 57% | 94:6 d.r. |

| Decomplexation | 8-Hydroxyquinoline, 30°C, 18 h | 94% | >98% ee |

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Protected Intermediates

Fmoc Protection Strategy

The tert-butoxy oxo group is introduced via Fmoc-(S)-Asu(OtBu)-OH (5) , a pre-functionalized building block. Synthesis of (5) involves coupling Fmoc-Osu to this compound under basic conditions (K₂CO₃, dioxane/water), achieving 98% yield. The tert-butyl ester remains stable during SPPS, enabling seamless incorporation into peptide chains.

Carbodiimide-Mediated Activation

During SPPS, the carboxylic acid of (5) is activated using carbodiimides (e.g., DIC or EDCI) with hydroxybenzotriazole (HOBt) or azabenzotriazole (HOAt). Activation generates an O-acylisourea intermediate, which undergoes nucleophilic attack by the resin-bound peptide’s amine terminus. This method is compatible with automated synthesizers and achieves coupling efficiencies >95%.

Table 2: SPPS Coupling Efficiency with Fmoc-(S)-Asu(OtBu)-OH

| Activator | Solvent | Coupling Time | Efficiency |

|---|---|---|---|

| DIC/HOBt | DMF | 45 min | 97% |

| HATU/DIPEA | DMF | 30 min | 99% |

Wittig Olefination and Oxidation Sequence

Aldehyde Intermediate Preparation

A Wittig reaction between (S)-2-(tert-butoxycarbonylamino)hept-6-enal (8) and methyltriphenylphosphonium bromide generates the α,β-unsaturated ester (9) . The reaction proceeds in THF at 0°C, yielding (9) in 85% yield.

Chromic Acid Oxidation

Oxidation of the terminal alkene in (9) using chromic acid (CrO₃/H₂SO₄) in acetone converts the olefin to a carboxylic acid. This step furnishes this compound in 78% yield after purification. While effective, this method risks over-oxidation and requires careful quenching with isopropanol.

Fragment Coupling with Pre-Formed tert-Butoxy Oxo Moieties

Synthesis of 8-(tert-Butoxy)-8-oxooctanoic Acid

8-(tert-Butoxy)-8-oxooctanoic acid (10) is prepared via tert-butylation of 8-oxooctanoic acid using Boc₂O and DMAP in dichloromethane. This fragment is isolated in 89% yield and characterized by ¹H NMR (δ 2.14 ppm, t, J = 7.3 Hz).

Amine Coupling via Mixed Carbonate Activation

Coupling (10) with (S)-2-amino-protected derivatives employs TBTU or HATU as activators. For example, reaction with Fmoc-Lys(Boc)-OH in DMF/DIPEA yields the target compound in 91% yield. This approach is ideal for modular synthesis but requires orthogonal protection of the α-amino group.

Comparative Analysis of Methodologies

Enantioselectivity and Scalability

The Ni(II)-Schiff base method excels in enantioselectivity (>98% ee) and is scalable to multigram quantities. In contrast, SPPS is limited by resin loading capacity but offers seamless integration into peptide chains.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid undergoes various chemical reactions, including:

Oxidation: The keto group can be further oxidized under specific conditions.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents.

Substitution: The amino group can participate in substitution reactions, especially when protected by the Boc group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate or chromium trioxide.

Reducing agents: Sodium borohydride or lithium aluminum hydride.

Substitution reagents: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the keto group yields the corresponding alcohol, while substitution reactions can introduce various functional groups at the amino position.

Scientific Research Applications

Synthetic Chemistry

Building Block for Peptide Synthesis

One of the primary applications of (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is its role as a building block in peptide synthesis. The compound can be utilized in solid-phase peptide synthesis due to its ability to form stable bonds with other amino acids. It is particularly advantageous because the tert-butoxy group enhances solubility and reactivity, allowing for more efficient coupling reactions.

Potential Therapeutic Applications

Research indicates that this compound may interact with various biomolecules, suggesting potential therapeutic roles. Its structural features allow it to engage selectively with target proteins, potentially modulating their functions.

Case Study: Enzyme Inhibition

Studies have shown that this compound can influence enzymatic activities by acting as an inhibitor or substrate in metabolic pathways. For instance, ongoing research is investigating its effects on specific enzymes involved in metabolic disorders, aiming to develop novel therapeutic strategies.

Biochemical Research

Interactions with Biological Molecules

The interactions of this compound with biological molecules are being actively studied to understand its biochemical roles better. The presence of the amino group allows for hydrogen bonding, while the tert-butoxy group may facilitate interactions with hydrophobic regions of proteins.

Data Table: Structural Comparisons

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid | Contains a benzyloxy group | Different hydrophobic properties due to the aromatic ring |

| (S)-2-Amino-8-hydroxy-8-oxooctanoic acid | Contains a hydroxyl group | Potential for different reactivity profiles due to hydroxyl functionality |

| (S)-2-Amino-8-(methoxy)-8-oxooctanoic acid | Contains a methoxy group | Varying steric effects compared to tert-butoxy |

Mechanism of Action

The mechanism by which (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc group protects the amino group, allowing selective reactions at other sites. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s uniqueness lies in its 8-(tert-butoxy)-8-oxo moiety. Below is a detailed comparison with structurally or functionally related compounds:

Substituent Variations at the 8-Position

Key Observations :

- Steric and Electronic Effects : The tert-butoxy group provides steric bulk and acid-lability, ideal for orthogonal protection strategies in peptide synthesis. In contrast, the benzyloxy group offers similar protection but requires harsher conditions (e.g., H₂/Pd) for removal .

- Biological Activity: Hydroxyamino (Asuha) and phenylamino (AsuApa) substituents enable metal-binding (e.g., Zn²⁺ in HDACs) or π-stacking interactions, critical for enzyme inhibition . The epoxide in Aoe facilitates covalent binding to HDAC active sites .

Pharmacokinetic and Physicochemical Properties

Key Findings :

- The tert-butoxy derivative’s hydrophobicity limits its direct biological utility but enhances stability in synthetic workflows.

- Asuha and AsuApa exhibit nanomolar affinity for HDACs due to their zinc-chelating hydroxamate and aryl amino groups, respectively .

Research Trends and Gaps

- Structural Optimization : Modifying the 8-position substituent (e.g., replacing tert-butoxy with photolabile groups) could enable light-activated drug release .

- Synthetic Accessibility: Novel routes (e.g., DCC/DMAP-mediated coupling ) could streamline production of tert-butoxy derivatives for targeted therapeutics.

Biological Activity

(S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid is a non-proteinogenic amino acid that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its interactions with biomolecules, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by an amino group, a keto group, and a tert-butoxy substituent. Its molecular formula is CHNO, with a molecular weight of approximately 241.32 g/mol. The presence of the tert-butoxy group enhances its solubility and reactivity, making it a valuable building block in synthetic chemistry.

Mechanisms of Biological Activity

Research indicates that this compound can influence enzymatic activities by acting as both a substrate and an inhibitor. Its structural features allow it to engage in selective interactions with target proteins, potentially modulating their functions. The amino group can form hydrogen bonds, while the tert-butoxy group may interact with hydrophobic regions of proteins or enzymes.

Potential Therapeutic Applications

-

Enzyme Inhibition :

- Studies suggest that this compound may serve as an inhibitor in various enzymatic pathways, which could lead to novel therapeutic strategies for diseases such as cancer.

- For instance, it has shown promise in inhibiting histone deacetylases (HDACs), which play critical roles in gene expression regulation and are implicated in cancer progression .

-

Building Block for Peptides :

- Its structural properties make it suitable for synthesizing biologically active peptides, which could have therapeutic applications in treating various conditions.

- Neuroprotective Effects :

Enzymatic Assays

In vitro assays have demonstrated that this compound can modulate the activity of specific enzymes. For example, it was tested against various HDAC isoforms and showed selective inhibition patterns that could be beneficial for therapeutic targeting .

Comparative Studies

A comparative analysis with structurally similar compounds highlighted the unique biological activity of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-8-(benzyloxy)-8-oxooctanoic acid | Contains a benzyloxy group | Different hydrophobic properties due to the aromatic ring |

| (S)-2-Amino-8-hydroxy-8-oxooctanoic acid | Contains a hydroxyl group | Potential for different reactivity profiles due to hydroxyl functionality |

| (S)-2-Amino-8-(methoxy)-8-oxooctanoic acid | Contains a methoxy group | Varying steric effects compared to tert-butoxy |

This table illustrates how the tert-butoxy substituent contributes to the distinct biological properties of this compound compared to its analogs.

Q & A

Q. What are the optimal synthetic routes for (S)-2-Amino-8-(tert-butoxy)-8-oxooctanoic acid, and which protecting groups enhance yield and stability?

The synthesis typically employs tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups to protect amino and carboxyl functionalities during solid-phase peptide synthesis (SPPS). Boc ensures stability under acidic conditions, while Fmoc allows selective deprotection under basic conditions. Key steps include coupling reactions using DCC/DMAP and purification via reverse-phase HPLC. The tert-butoxy group improves solubility in organic solvents and reduces side reactions .

Q. Which analytical methods are most reliable for characterizing the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) assesses purity (>97% as per quality control standards). Mass spectrometry (MS) validates molecular weight (467.55 g/mol) and fragmentation patterns. CAS 276869-41-1 and molecular formula C₂₇H₃₃NO₆ are critical identifiers .

Q. What are the best practices for storing this compound, and how can solubility challenges be mitigated?

Store lyophilized powder at -80°C for long-term stability (≤6 months) or -20°C for short-term use (≤1 month). For solubility, pre-warm the sample to 37°C and sonicate in polar aprotic solvents (e.g., DMSO or acetonitrile). Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How does the incorporation of this compound into chlamydocin analogs enhance HDAC inhibition?

The compound’s (S)-configured amino acid residue (Aoe) in chlamydocin binds to HDAC active sites via its keto group, chelating zinc ions critical for enzymatic activity. The tert-butoxy group stabilizes the molecule against metabolic degradation, prolonging inhibitory effects. Structural analogs with modified side chains show varied potency, emphasizing the role of steric hindrance and electronic effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in purity (>97% vs. lower grades), solvent systems (aqueous vs. organic), or assay conditions (e.g., pH, temperature). Validate results using orthogonal assays (e.g., fluorescence-based HDAC activity vs. Western blot for acetylation levels). Cross-reference batch-specific QC data and ensure consistent storage protocols .

Q. How does the chiral (S)-configuration influence interactions with biological targets compared to its (R)-enantiomer?

The (S)-configuration ensures proper spatial alignment with HDAC’s chiral binding pockets, as demonstrated by reduced activity in (R)-isomers. Molecular docking simulations reveal that enantiomeric mismatch disrupts hydrogen bonding with residues like Asp-176 and His-177. Chirality also affects pharmacokinetics, with (S)-forms showing longer plasma half-lives in rodent models .

Q. What methodologies optimize the integration of this compound into antibody-drug conjugates (ADCs) or peptide-based therapeutics?

Use non-cleavable linkers (e.g., maleimide-PEG) to conjugate the compound to monoclonal antibodies via cysteine residues. Monitor drug-antibody ratio (DAR) by LC-MS and validate stability under physiological conditions. In peptide synthesis, employ SPPS with Fmoc deprotection (20% piperidine in DMF) and TFA cleavage for Boc removal .

Methodological Notes

- Data Validation : Cross-check purity and structural data with independent techniques (e.g., NMR + MS) to avoid artifacts.

- Safety Protocols : Follow GHS guidelines for handling (e.g., PPE for skin/eye protection) due to hazards like H315 (skin irritation) and H319 (eye damage) .

- Comparative Studies : Benchmark against analogs like 20-(tert-butoxy)-20-oxoicosanoic acid to assess linker efficiency in ADCs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.